4-Dimethylamino-1-naphthyl Isothiocyanate

Description

The exact mass of the compound 4-Isothiocyanato-N,N-dimethylnaphthalen-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Dimethylamino-1-naphthyl Isothiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Dimethylamino-1-naphthyl Isothiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

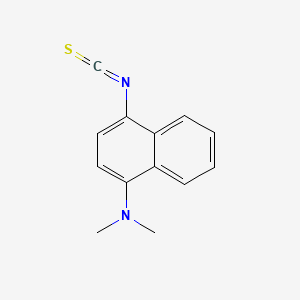

IUPAC Name |

4-isothiocyanato-N,N-dimethylnaphthalen-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2S/c1-15(2)13-8-7-12(14-9-16)10-5-3-4-6-11(10)13/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMZHGTXTWIAKGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C2=CC=CC=C21)N=C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80183860 |

Source

|

| Record name | 4-N,N-Dimethylamino-1-naphthylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29711-79-3 |

Source

|

| Record name | 4-Isothiocyanato-N,N-dimethyl-1-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29711-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-N,N-Dimethylamino-1-naphthylisothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029711793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-N,N-Dimethylamino-1-naphthylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isothiocyanato-N,N-dimethylnaphthalen-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Dimethylamino-1-naphthyl Isothiocyanate (DANS-ITC)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4-Dimethylamino-1-naphthyl Isothiocyanate (DANS-ITC), a versatile fluorescent labeling reagent. The document details a common synthesis pathway, experimental protocols, and its application in bioconjugation.

Core Synthesis Pathway: From Primary Amine to Isothiocyanate

The synthesis of 4-Dimethylamino-1-naphthyl Isothiocyanate (DANS-ITC) from its corresponding primary amine, 4-dimethylamino-1-naphthylamine, is most commonly achieved through a one-pot, two-step process. This method involves the in situ generation of a dithiocarbamate salt intermediate, which is subsequently desulfurized to yield the final isothiocyanate product.[1][2][3][4]

The general reaction scheme is as follows:

-

Formation of the Dithiocarbamate Salt: 4-dimethylamino-1-naphthylamine is reacted with carbon disulfide in the presence of a base to form the corresponding dithiocarbamate salt.

-

Desulfurization: The dithiocarbamate salt is then treated with a desulfurizing agent to eliminate a sulfur atom and form the isothiocyanate.

Various desulfurizing agents can be employed for this transformation, including tosyl chloride, cyanuric chloride, and iron(III) chloride.[2][3] The choice of reagent can influence reaction conditions and overall yield.

Detailed Experimental Protocol

The following protocol is an adapted general procedure for the synthesis of aryl isothiocyanates from primary amines.

Materials and Reagents:

-

4-dimethylamino-1-naphthylamine

-

Carbon disulfide (CS₂)

-

Potassium carbonate (K₂CO₃)

-

Cyanuric chloride (TCT)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dithiocarbamate Salt Formation:

-

In a round-bottom flask, dissolve 4-dimethylamino-1-naphthylamine (1.0 eq) and potassium carbonate (2.0 eq) in a mixture of water and a suitable organic solvent co-solvent like DMF if needed to aid solubility at room temperature.[3]

-

To this stirring solution, add carbon disulfide (1.2-1.5 eq) dropwise.

-

Stir the reaction mixture at room temperature for several hours until the starting amine is consumed (monitor by TLC).

-

-

Desulfurization to Isothiocyanate:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Prepare a solution of cyanuric chloride (0.5 eq) in dichloromethane.

-

Add the cyanuric chloride solution dropwise to the cooled reaction mixture.

-

Allow the reaction to stir at 0 °C for approximately one hour after the addition is complete.[4]

-

-

Work-up and Purification:

-

Adjust the pH of the reaction mixture to >11 with a 6 N aqueous solution of sodium hydroxide.[3][4]

-

Separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude 4-Dimethylamino-1-naphthyl Isothiocyanate by column chromatography on silica gel.

-

Quantitative Data

The following table summarizes key quantitative data for 4-Dimethylamino-1-naphthyl Isothiocyanate. Please note that the yield is an estimated value based on general procedures for similar compounds, as a specific literature value for this exact synthesis was not found.

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₁₂N₂S | [5] |

| Molecular Weight | 228.31 g/mol | [5][6] |

| Purity | ≥ 98% (HPLC) | [5] |

| Melting Point | 67 - 69 °C | [5] |

| Appearance | White to amber powder | [5][6] |

| Estimated Yield | ~70-90% | Based on similar syntheses[3] |

Visualization of Synthesis and Application Workflows

Synthesis Pathway of DANS-ITC

Caption: Synthesis pathway of DANS-ITC from 4-dimethylamino-1-naphthylamine.

Experimental Workflow for Protein Labeling with DANS-ITC

Caption: General workflow for labeling proteins with DANS-ITC.

Application in Bioconjugation

4-Dimethylamino-1-naphthyl Isothiocyanate is a valuable tool in biochemical and molecular biology research.[5] Its isothiocyanate group reacts readily with primary amino groups, such as the N-terminus of proteins or the side chain of lysine residues, to form a stable thiourea linkage. This property, combined with its fluorescent nature, makes it an excellent reagent for:

-

Fluorescent Labeling of Proteins and Peptides: DANS-ITC can be used to covalently attach a fluorescent tag to proteins, enabling their detection and quantification in various assays.

-

Protein Sequencing: Historically, isothiocyanates have been used in Edman degradation for the sequential determination of amino acid residues in a peptide.[7]

-

Fluorescence-based Detection in Chromatography: Derivatization of amino acids and other primary amine-containing molecules with DANS-ITC allows for their sensitive detection in HPLC.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 4. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Buy 4-Dimethylamino-1-naphthyl Isothiocyanate | 29711-79-3 [smolecule.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to N-Chlorosuccinimide (NCS)

Disclaimer: Initial searches for "DMN-NCS" did not yield specific results for a chemical with that designation. The following guide provides a comprehensive overview of N-Chlorosuccinimide (NCS), a widely used reagent in organic chemistry, which is likely the intended subject of the query.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical properties, structure, and applications of N-Chlorosuccinimide (NCS).

Chemical Properties and Structure

N-Chlorosuccinimide (NCS) is an organic compound with the formula C₄H₄ClNO₂.[1][2] It is a white solid commonly used as a chlorinating agent and a mild oxidant in organic synthesis.[1][3] The reactivity of NCS stems from its N-Cl bond, which serves as a source of electrophilic chlorine ("Cl+").[1]

NCS has a five-membered cyclic dicarboximide structure with a chlorine atom attached to the nitrogen atom.[4] It is functionally related to succinimide.[4]

A summary of the key physicochemical properties of NCS is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 1-Chloropyrrolidine-2,5-dione | [1][4] |

| Synonyms | Chlorosuccinimide, Succinchlorimide | [2][4] |

| CAS Number | 128-09-6 | [1][2] |

| Chemical Formula | C₄H₄ClNO₂ | [1][2] |

| Molar Mass | 133.53 g/mol | [1][4] |

| Appearance | White solid | [1] |

| Density | 1.65 g/cm³ | [1] |

| Melting Point | 148 to 150 °C (298 to 302 °F; 421 to 423 K) | [1] |

Synthesis of N-Chlorosuccinimide

NCS is synthesized from succinimide. The process involves the treatment of succinimide with a source of "Cl+", such as sodium hypochlorite (bleach) or t-butyl hypochlorite.

Caption: General synthesis pathway of N-Chlorosuccinimide (NCS).

Reactivity and Applications

NCS is a versatile reagent in organic chemistry, primarily utilized for chlorination and oxidation reactions.[3][5]

NCS is an effective reagent for the chlorination of various organic compounds. Electron-rich aromatic compounds, such as aniline and mesitylene, are readily monochlorinated by NCS.[1] It is also used in the α-chlorination of aldehydes and in the enantioselective aminochlorination of alkenes.[5]

Caption: Examples of chlorination reactions mediated by NCS.

NCS also functions as a mild oxidizing agent.[1][3] For instance, it can mediate the direct oxidation of 2-methylindoles to 2-formylindoles, with water serving as the oxygen source.[5]

Caption: Oxidation of 2-methylindole to 2-formylindole using NCS.

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of NCS in synthesis. While specific, step-by-step laboratory procedures are beyond the scope of this guide, the following outlines the general considerations for a typical chlorination reaction using NCS.

General Protocol for Electrophilic Chlorination of an Aromatic Compound:

-

Dissolution: The aromatic substrate is dissolved in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile) in a reaction flask.

-

Addition of NCS: N-Chlorosuccinimide (typically 1.0-1.2 equivalents) is added to the solution. The addition may be done in portions to control the reaction temperature.

-

Reaction Conditions: The reaction is stirred at a specific temperature (ranging from room temperature to reflux) and monitored for completion using an appropriate analytical technique (e.g., TLC, GC-MS).

-

Work-up: Upon completion, the reaction mixture is typically washed with an aqueous solution of sodium thiosulfate to quench any unreacted NCS, followed by washing with brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, commonly by column chromatography or recrystallization, to yield the chlorinated product.

Note: The specific solvent, temperature, and reaction time are highly dependent on the reactivity of the substrate.

Safety and Handling

NCS is a hazardous substance and should be handled with appropriate safety precautions. It is classified as corrosive and an irritant.[1] Users should wear personal protective equipment, including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

N-Chlorosuccinimide is a valuable and versatile reagent in organic synthesis, with primary applications in chlorination and oxidation reactions. Its ease of handling as a solid and its predictable reactivity make it a staple in both academic and industrial laboratories. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective use in the development of new chemical entities.

References

An In-depth Technical Guide to the Excitation and Emission Spectra of DMN-NCS (DACM)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent probe N-(7-Dimethylamino-4-methylcoumarin-3-yl)maleimide, commonly referred to as DACM. While the user query specified "DMN-NCS," our research indicates that this is likely an abbreviation for DACM, a widely used thiol-reactive fluorescent dye. This document details its spectral properties, experimental protocols for its use, and its application in studying protein conformation, a critical aspect of cellular signaling.

Core Spectroscopic Properties of DACM

DACM is a blue fluorescent probe that exhibits a significant increase in fluorescence quantum yield upon reaction with sulfhydryl groups, making it an excellent tool for labeling cysteine-containing proteins.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~396 nm[1] | |

| Emission Maximum (λem) | ~468 nm[1][2] | |

| Quantum Yield (Φ) | High upon reaction with protein sulfhydryl bonds[3] | Specific quantitative values are not readily available in the literature and are dependent on the local environment of the conjugated protein. |

| Fluorescence Lifetime (τ) | Not readily available in the literature. | This property is also highly dependent on the molecular environment of the probe. |

| Molar Extinction Coefficient (ε) | High[3] | A high molar extinction coefficient contributes to the brightness of the probe. |

Experimental Protocols

Measuring Excitation and Emission Spectra

A detailed protocol for determining the excitation and emission spectra of DACM-labeled proteins is outlined below.

Instrumentation:

-

Spectrofluorometer: An instrument capable of measuring fluorescence intensity as a function of both excitation and emission wavelengths.

-

Quartz Cuvettes: For holding the sample during spectral measurements.

Methodology:

-

Sample Preparation:

-

Prepare a solution of the DACM-labeled protein in a suitable buffer (e.g., PBS, pH 7.4). The concentration should be adjusted to ensure the absorbance at the excitation maximum is below 0.1 to avoid inner filter effects.

-

Prepare a corresponding buffer blank.

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the expected maximum (~468 nm).

-

Scan a range of excitation wavelengths (e.g., 300 nm to 450 nm).

-

Record the fluorescence intensity at each excitation wavelength.

-

Subtract the spectrum of the buffer blank from the sample spectrum to correct for background fluorescence.

-

The wavelength at which the highest fluorescence intensity is observed is the excitation maximum.

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the determined maximum (~396 nm).

-

Scan a range of emission wavelengths (e.g., 420 nm to 600 nm).

-

Record the fluorescence intensity at each emission wavelength.

-

Subtract the spectrum of the buffer blank from the sample spectrum.

-

The wavelength at which the highest fluorescence intensity is observed is the emission maximum.

-

Protein Labeling with DACM

The following is a general protocol for labeling proteins with DACM. Optimization may be required for specific proteins.

Materials:

-

DACM (lyophilized powder)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Protein to be labeled (in a thiol-free buffer, pH 7.0-7.5)

-

Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)), optional

-

Purification column (e.g., Sephadex G-50 gel filtration column)

Protocol:

-

Protein Preparation:

-

Dissolve the protein in a suitable buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 1-10 mg/mL.

-

If the protein has disulfide bonds that need to be reduced to expose free thiols, treat with a reducing agent like DTT. If DTT is used, it must be removed before adding DACM, as it will react with the maleimide group. TCEP can often be used in lower concentrations and may not require removal.

-

-

DACM Stock Solution Preparation:

-

Dissolve DACM in anhydrous DMF or DMSO to a stock concentration of 10-20 mM.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the DACM stock solution to the protein solution.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Remove unreacted DACM from the labeled protein using a size-exclusion chromatography column, such as Sephadex G-50.

-

Collect the protein-containing fractions.

-

-

Characterization:

-

Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorbance maximum) and using the respective molar extinction coefficients.

-

Confirm the fluorescence properties of the labeled protein by measuring its excitation and emission spectra.

-

Visualization of Experimental Workflows and Signaling Concepts

Experimental Workflow for Spectroscopic Characterization

Caption: Workflow for labeling a protein with DACM and measuring its fluorescence spectra.

Application in Studying Protein Conformation Changes

DACM's fluorescence is sensitive to its local environment. This property can be exploited to study conformational changes in proteins, which are often integral to signaling pathways. A change in protein conformation can alter the microenvironment of the attached DACM probe, leading to a detectable change in its fluorescence signal (e.g., intensity, emission wavelength, or lifetime).

Caption: Using DACM to monitor protein conformational changes upon ligand binding.

Application in Signaling Pathway Analysis

While DACM is not designed to target a specific signaling molecule, its utility in studying protein structure and conformational changes makes it a valuable tool for dissecting signaling events at the molecular level. For instance, it can be used to:

-

Monitor Protein-Protein Interactions: Changes in fluorescence upon the binding of a DACM-labeled protein to its partner can indicate complex formation.

-

Probe Enzyme Activity: If a conformational change is associated with enzymatic activity, DACM can be used to monitor the kinetics of the process.

-

Visualize Cellular Structures: DACM has been used to label actin filaments, allowing for the visualization of the cytoskeleton and its dynamics in response to cellular signals.[1]

By providing a readout of protein conformational status, DACM allows researchers to gain insights into the dynamic molecular events that underpin cellular signaling.

References

Unraveling the "DMN-NCS" Reaction: A Technical Guide to the Interaction of Primary Amines with N,N-Dimethyl-4-nitrosoaniline and N-Chlorosuccinimide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delineates the reaction mechanisms involving primary amines with N,N-dimethyl-4-nitrosoaniline and N-Chlorosuccinimide (NCS). The query "DMN-NCS reaction" does not correspond to a single, well-defined named reaction. Instead, it points towards the interplay of two distinct and significant reactions in organic synthesis: the reaction of primary amines with aromatic nitroso compounds and the reaction of primary amines with the chlorinating/oxidizing agent, N-Chlorosuccinimide. This document will explore these reactions separately and discuss a potential synergistic pathway.

The Reaction of Primary Amines with N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide is a versatile reagent used for both chlorination and oxidation of various organic substrates.[1][2][3][4][5] Its interaction with primary amines is a fundamental process, primarily leading to the formation of N-chloroamines.

Mechanism of N-Chlorination

The reaction proceeds via the transfer of an electrophilic chlorine atom from NCS to the nucleophilic nitrogen of the primary amine.[6] This process is typically rapid and efficient. The kinetics of this reaction are generally first-order with respect to both the primary amine and NCS.[6][7]

Oxidation of Primary Amines by NCS

In addition to chlorination, NCS can oxidize certain primary amines. For instance, substituted benzylamines are oxidized by NCS to the corresponding benzaldehydes.[7] This reaction is also first-order with respect to both the amine and NCS.[7] A proposed mechanism involves the transfer of a hydride ion from the amine to the oxidant in the rate-determining step.[7]

Quantitative Data for NCS Reactions with Amines

The following table summarizes kinetic data for the chlorination of specific amines by NCS.

| Amine | Second-Order Rate Constant (k₂) | Conditions | Reference |

| Benzylamine | 4.1 x 10⁷ M⁻¹s⁻¹ | 25°C, aqueous medium | [6] |

| 2,2,2-Trifluoroethylamine | Not specified, but studied | 25°C, ionic strength 0.5M | [6] |

| Glycine | Studied, first order in both | Not specified | [8] |

| Sarcosine | Studied, first order in both | Not specified | [8] |

| Proline | Studied, first order in both | Not specified | [8] |

Experimental Protocol: General Procedure for N-Chlorination of an Amine

A general procedure for the N-chlorination of amines has been described in kinetic studies, though specific preparative protocols vary depending on the substrate. The reaction is typically carried out by mixing the amine and NCS in a suitable solvent at a controlled temperature.

The Reaction of N,N-Dimethyl-4-nitrosoaniline with Primary Amines

The reaction between an aromatic nitroso compound, such as N,N-dimethyl-4-nitrosoaniline, and a primary aromatic amine is a classic method for the synthesis of unsymmetrical azo compounds. This condensation reaction is known as the Mills reaction.[9]

Mechanism of the Mills Reaction

The Mills reaction is typically catalyzed by acetic acid and involves the condensation of the primary amine with the nitroso group, followed by dehydration to form the azo linkage.[9]

Synthesis of Azo Dyes

This reaction is of significant industrial importance for the synthesis of azo dyes.[10][11][12] A wide variety of primary aromatic amines and aromatic nitroso compounds can be used to generate a vast library of colored compounds.

Experimental Protocol: General Procedure for Azo Dye Synthesis via Diazotization and Coupling

While the Mills reaction is a direct condensation, a more common method for azo dye synthesis involves the diazotization of a primary aromatic amine with nitrous acid (often generated in situ from sodium nitrite and an acid), followed by coupling of the resulting diazonium salt with an electron-rich aromatic compound.[11]

Diazotization:

-

Dissolve the primary aromatic amine in an acidic solution (e.g., HCl) and cool to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the low temperature.

Coupling:

-

Dissolve the coupling component (e.g., a phenol or another aromatic amine) in a suitable solvent.

-

Slowly add the cold diazonium salt solution to the coupling component solution.

-

The azo dye will precipitate and can be collected by filtration.

A Potential Synergistic Pathway: NCS-Mediated Synthesis of Azobenzenes

A direct, one-pot "DMN-NCS" reaction with a primary amine is not documented. However, a plausible interpretation of the query is the use of NCS in the synthesis of azo compounds from primary amines. It has been reported that symmetrical azobenzenes can be synthesized from anilines using NCS in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[3][13]

Proposed Mechanism for NCS-Mediated Azobenzene Synthesis

The proposed mechanism likely involves the initial formation of an N-chloroamine intermediate, which can then undergo further reactions, possibly involving radical or ionic pathways, to form the azo linkage.

Quantitative Data for NCS-Mediated Azobenzene Synthesis

The following table presents yield data for the synthesis of azobenzenes from anilines using NCS and DBU.

| Aniline Derivative | Yield (%) | Reference |

| Aniline | 92 | [13] |

| 4-Methylaniline | 95 | [13] |

| 4-Methoxyaniline | 93 | [13] |

| 4-Chloroaniline | 85 | [13] |

| 4-Bromoaniline | 82 | [13] |

Experimental Protocol: Synthesis of Azobenzene from Aniline using NCS and DBU

A representative experimental procedure is as follows:

-

To a solution of aniline (1 mmol) in a suitable solvent, add DBU (2 equiv.).

-

Add NCS (2 equiv.) to the mixture.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, the reaction is worked up by extraction and purified by chromatography.[13]

Conclusion

The query "Mechanism of DMN-NCS reaction with primary amines" likely refers to a combination of established reactions rather than a single named transformation. The core chemistries involved are the N-chlorination and oxidation of primary amines by N-Chlorosuccinimide, and the formation of azo compounds through the condensation of primary amines with aromatic nitroso compounds like N,N-dimethyl-4-nitrosoaniline (the Mills reaction). Furthermore, NCS can be employed as a reagent for the synthesis of symmetrical azobenzenes from anilines. This guide provides the fundamental mechanisms, available quantitative data, and representative experimental protocols for these key reactions, offering a comprehensive resource for researchers in organic synthesis and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. suru-chem.com [suru-chem.com]

- 3. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Kinetics and mechanism of the oxidation of substituted benzylamines by N-chlorosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. KINETIC STUDY OF THE CHLORINE TRANSFER FROM N-CHLOROSUCCINIMIDE TO AMINO COMPOUNDS | Semantic Scholar [semanticscholar.org]

- 9. Recent Advances in the Synthesis of Aromatic Azo Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijarsct.co.in [ijarsct.co.in]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Azobenzenes Using N-Chlorosuccinimide and DBU - PMC [pmc.ncbi.nlm.nih.gov]

Experimental Protocol: Determination of Solubility by the Gravimetric Method

An in-depth analysis of the solubility of DMN-NCS (1,2-dimethyl-3-nitro-1-(2-pyridyl)guanidine), a compound of interest in contemporary chemical and pharmaceutical research, is hampered by a significant lack of publicly available data. Extensive searches of scholarly articles, chemical databases, and technical data sheets have yielded no specific quantitative solubility data for this particular molecule in common organic solvents.

The scientific literature provides solubility information for related compounds, such as nitroguanidine and N-Chlorosuccinimide (NCS), which may offer some preliminary insights. For instance, nitroguanidine's solubility has been determined in solvents like ethyl acetate, acetone, ethanol, methanol, and pyridine.[1] Similarly, solubility data for N-Chlorosuccinimide is available for n-butanol, ethyl acetate, acetone, isopropanol, tetrahydrofuran, acetonitrile, and acetic anhydride at various temperatures.[2] However, due to the unique structural attributes of DMN-NCS, direct extrapolation of this data is not scientifically valid. The solubility of a compound is highly dependent on its specific molecular structure and the intermolecular forces it can form with a given solvent.

To generate the requested technical guide, experimental determination of the solubility of DMN-NCS in a range of organic solvents would be necessary. A general experimental protocol for determining solubility is outlined below.

A common and reliable method for determining the solubility of a solid compound in a solvent is the gravimetric method. This protocol is adapted from established methodologies for similar compounds.[2]

1. Materials and Apparatus:

- DMN-NCS (high purity)

- Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, etc.) of analytical grade

- Thermostatic shaker bath

- Analytical balance (accurate to ±0.0001 g)

- Saturated solutions preparation vials

- Micropipettes

- Drying oven

2. Procedure:

- Preparation of Saturated Solutions: An excess amount of DMN-NCS is added to a known volume of the selected organic solvent in a sealed vial.

- Equilibration: The vials are placed in a thermostatic shaker bath and agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The temperature should be carefully controlled and monitored.

- Phase Separation: After equilibration, the agitation is stopped, and the vials are left undisturbed in the thermostatic bath to allow the undissolved solid to settle.

- Sample Withdrawal: A known volume of the clear supernatant (the saturated solution) is carefully withdrawn using a pre-weighed, temperature-acclimated micropipette.

- Solvent Evaporation: The withdrawn sample is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of DMN-NCS) until a constant weight is achieved.

- Mass Determination: The mass of the dissolved DMN-NCS is determined by subtracting the mass of the empty container from the final mass of the container with the dried solute.

- Solubility Calculation: The solubility is then calculated and expressed in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

3. Data Analysis:

- The experiment should be repeated at various temperatures to determine the temperature dependence of solubility.

- The obtained data can be correlated using thermodynamic models such as the modified Apelblat equation or the van't Hoff equation to describe the dissolution behavior.[2]

Visualization of Experimental Workflow

The general workflow for the experimental determination of solubility can be visualized as follows:

Due to the absence of specific data for DMN-NCS, a quantitative data table and signaling pathway diagrams cannot be provided at this time. The generation of such a comprehensive technical guide would necessitate the primary experimental work outlined above. Researchers and drug development professionals interested in the properties of DMN-NCS are encouraged to undertake these solubility studies to fill this knowledge gap.

References

4-Dimethylamino-1-naphthyl Isothiocyanate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 4-Dimethylamino-1-naphthyl Isothiocyanate (DMNI), a fluorescent labeling reagent pivotal in biochemical and analytical research. Below, you will find its core properties, detailed experimental protocols for its application, and logical workflows for its use in protein analysis.

Core Compound Properties

4-Dimethylamino-1-naphthyl Isothiocyanate is a versatile compound primarily utilized for its fluorescent properties and its ability to react with primary amines.[1] This makes it an invaluable tool for labeling proteins, peptides, and other biomolecules for detection and analysis.[1]

| Property | Value | Reference |

| CAS Number | 29711-79-3 | [2] |

| Molecular Weight | 228.31 g/mol | |

| Molecular Formula | C₁₃H₁₂N₂S | |

| Appearance | White to amber powder | |

| Primary Application | Fluorescent labeling of biomolecules | [1] |

Experimental Protocols

The isothiocyanate group of DMNI reacts with the N-terminal α-amino group of polypeptides and the ε-amino group of lysine residues to form a stable thiourea linkage. This reaction is the basis for its use in protein labeling and sequencing.

General Protocol for Fluorescent Labeling of Proteins

This protocol provides a general framework for the covalent labeling of proteins with 4-Dimethylamino-1-naphthyl Isothiocyanate. The specific molar excess of the labeling reagent and incubation times may need to be optimized for the protein of interest.

Materials:

-

Protein of interest in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0). Note: Avoid buffers containing primary amines like Tris or glycine.

-

4-Dimethylamino-1-naphthyl Isothiocyanate (DMNI)

-

Anhydrous dimethyl sulfoxide (DMSO) or ethanol/DMF.

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column for purification.

Procedure:

-

Protein Preparation:

-

Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange via dialysis or a desalting column.

-

-

Labeling Reagent Preparation:

-

Immediately before use, dissolve the DMNI in anhydrous DMSO or another suitable organic solvent to a concentration of 1-10 mg/mL.[3]

-

-

Labeling Reaction:

-

Slowly add the dissolved DMNI to the protein solution while gently stirring. A common starting point is a 10-20 fold molar excess of the dye to the protein.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[3]

-

-

Quenching the Reaction:

-

Add the quenching buffer to the reaction mixture to consume any unreacted DMNI. Incubate for 30 minutes at room temperature.[3]

-

-

Purification of the Labeled Protein:

-

Separate the labeled protein from the unreacted dye and other byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).[4]

-

Monitor the column effluent by absorbance at 280 nm (for protein) and the appropriate wavelength for the DMNI fluorophore to collect the labeled protein fractions.

-

Application in N-Terminal Amino Acid Sequencing (Edman Degradation)

4-Dimethylamino-1-naphthyl Isothiocyanate can be used as a fluorescent alternative to phenyl isothiocyanate (PITC) in the Edman degradation method for N-terminal protein sequencing. The workflow involves a cyclical process of labeling the N-terminal amino acid, cleaving it from the peptide chain, and identifying the fluorescent derivative.

Logical and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key experimental workflows involving 4-Dimethylamino-1-naphthyl Isothiocyanate.

References

The Isothiocyanate Functional Group: A Technical Guide to its Reactivity and Role in Drug Development

For Researchers, Scientists, and Drug Development Professionals

The isothiocyanate functional group (-N=C=S) is a cornerstone of interest in medicinal chemistry and drug development, primarily due to its presence in naturally occurring compounds with potent biological activities, including anticancer and anti-inflammatory properties. The reactivity of this electrophilic moiety is central to its mechanism of action, enabling covalent interactions with biological nucleophiles. This technical guide provides an in-depth analysis of isothiocyanate reactivity, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Core Principles of Isothiocyanate Reactivity

The reactivity of the isothiocyanate group is governed by the electrophilic nature of the central carbon atom. This carbon is susceptible to nucleophilic attack by electron-rich species, most notably the thiol groups of cysteine residues in proteins and the amino groups of lysine residues. The reaction proceeds via a nucleophilic addition mechanism, leading to the formation of dithiocarbamates and thioureas, respectively.

Factors Influencing Reactivity

Several factors modulate the reactivity of isothiocyanates:

-

Electronic Effects: The nature of the substituent (R) attached to the nitrogen atom significantly influences the electrophilicity of the central carbon. Electron-withdrawing groups on the R group increase reactivity by further polarizing the N=C=S bond, making the carbon more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease reactivity.[1] Aromatic isothiocyanates are generally less reactive than their aliphatic counterparts because the aryl group can delocalize the electron density of the N=C=S group through resonance, stabilizing the molecule.[1]

-

Steric Hindrance: Bulky substituents on either the isothiocyanate or the nucleophile can impede the reaction rate by sterically hindering the approach of the nucleophile to the electrophilic carbon.[2][3]

-

pH: The pH of the reaction environment plays a critical role in determining the preferred reaction pathway. At physiological pH (around 7.4), thiol groups are generally more nucleophilic than amino groups. The reaction with thiols is favored at acidic to neutral pH (6.0-8.0).[4][5] At alkaline pH (9.0-11.0), the deprotonated amino groups become more potent nucleophiles, and the reaction with amines becomes dominant.[4][5]

-

Solvent: The choice of solvent can influence reaction rates. Polar aprotic solvents like DMF or toluene are often suitable for these reactions.[2]

Quantitative Analysis of Isothiocyanate Reactivity

The reactivity of different isothiocyanates can be quantitatively compared by examining their second-order rate constants (k) for reactions with model nucleophiles.

| Isothiocyanate | Structure | Nucleophile | Rate Constant (k) (M⁻¹min⁻¹) | Temperature (°C) | pH | Reference |

| Benzyl Isothiocyanate (BITC) | C₆H₅CH₂NCS | Glutathione | 130 | 25-30 | 6.5 | [6] |

| Allyl Isothiocyanate (AITC) | CH₂=CHCH₂NCS | Glutathione | 75 | 25-30 | 6.5 | [6] |

| Sulforaphane (SFN) | CH₃S(O)(CH₂)₄NCS | Glutathione | 45 | 25-30 | 6.5 | [6] |

| Phenyl Isothiocyanate | C₆H₅NCS | Diglycine | - | - | - | [7] |

| Benzyl Isothiocyanate | C₆H₅CH₂NCS | Diglycine | ~3.3 times faster than Phenyl Isothiocyanate | - | - | [1] |

Table 1: Comparative Reaction Kinetics of Isothiocyanates with Glutathione and Diglycine. This table summarizes the non-enzymatic second-order rate constants for the reaction of several common isothiocyanates with the biological thiol glutathione.[6] The data indicates that benzyl isothiocyanate exhibits the highest reactivity, followed by allyl isothiocyanate and sulforaphane.[6] This trend can be attributed to the electronic and steric properties of the substituent attached to the isothiocyanate moiety.[6] Additionally, a qualitative comparison shows that the aliphatic benzyl isothiocyanate reacts significantly faster with the amine nucleophile diglycine than the aromatic phenyl isothiocyanate.[1]

Experimental Protocols for Studying Isothiocyanate Reactivity

Accurate assessment of isothiocyanate reactivity is crucial for understanding their biological activity and for the development of novel therapeutics. The following are detailed protocols for common experimental techniques.

Protocol 1: HPLC-Based Kinetic Analysis

This method is used to monitor the reaction of an isothiocyanate with a nucleophile over time by separating and quantifying the reactants and products.[6]

Materials:

-

Isothiocyanate of interest

-

Nucleophile (e.g., glutathione, N-acetylcysteine)

-

Reaction buffer (e.g., phosphate buffer, pH 7.4)

-

Quenching solution (e.g., 10% formic acid)

-

HPLC system with a UV or MS detector

-

C18 reverse-phase HPLC column

Procedure:

-

Reagent Preparation: Prepare stock solutions of the isothiocyanate and the nucleophile in the reaction buffer.

-

Reaction Setup: In a thermostatted vessel, combine the reaction buffer and the nucleophile solution at the desired concentrations.

-

Reaction Initiation: Initiate the reaction by adding the isothiocyanate stock solution.

-

Time-Point Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately add the aliquot to a vial containing the quenching solution to stop the reaction.[6]

-

HPLC Analysis: Inject the quenched samples into the HPLC system. Develop a suitable gradient elution method to separate the isothiocyanate, nucleophile, and the resulting adduct.

-

Data Analysis: Integrate the peak areas of the reactant and/or product at each time point. The decrease in the reactant concentration or the increase in the product concentration over time is used to calculate the reaction rate constant.[6]

Protocol 2: Synthesis of a Thiourea Derivative

This protocol describes the general synthesis of a thiourea from an isothiocyanate and a primary amine.

Materials:

-

Primary amine (1.0 mmol)

-

Isothiocyanate (1.0 mmol)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂))

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the primary amine in the anhydrous solvent.

-

Addition of Isothiocyanate: Add the isothiocyanate to the stirring solution at room temperature. The reaction is often exothermic.[8]

-

Reaction Monitoring: Stir the mixture for 1-2 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8][9]

-

Product Isolation: The thiourea product may precipitate from the reaction mixture and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.[8]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[8][9]

Isothiocyanates in Cellular Signaling Pathways

The biological effects of isothiocyanates are often mediated through their interaction with key signaling proteins.

The Nrf2-Keap1 Signaling Pathway

A primary mechanism by which isothiocyanates exert their chemopreventive and antioxidant effects is through the activation of the Nrf2-Keap1 pathway.[1][10] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Isothiocyanates can react with specific cysteine residues on Keap1, leading to a conformational change that results in the release and nuclear translocation of Nrf2.[10] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, inducing their expression.[10]

Caption: Activation of the Nrf2-Keap1 signaling pathway by isothiocyanates.

Other Key Signaling Pathways

Isothiocyanates have been shown to modulate a variety of other signaling pathways involved in carcinogenesis, inflammation, and apoptosis.[11] These include:

-

NF-κB Pathway: Inhibition of the pro-inflammatory NF-κB pathway.[10]

-

MAPK Pathways: Activation of MAP kinase cascades such as ERK, JNK, and p38.[11]

-

Apoptosis Pathways: Down-regulation of anti-apoptotic proteins like Bcl-2 and up-regulation of pro-apoptotic proteins like Bax, leading to the activation of caspases.[11]

-

Angiogenesis Pathways: Down-regulation of pro-angiogenic factors like VEGF.[11]

Experimental and Logical Workflows

The study of isothiocyanate reactivity and its biological consequences involves a logical progression of experiments.

Caption: A typical experimental workflow for investigating isothiocyanate bioactivity.

Caption: The logical relationship from isothiocyanate structure to biological effect.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Steric effects - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. CCCC 1977, Volume 42, Issue 1, Abstracts pp. 384-389 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 11. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

DMN-NCS as a Fluorescent Probe for Biochemical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biochemical and pharmaceutical research, fluorescent probes are indispensable tools for elucidating complex biological processes. Among these, 4-Dimethylamino-1-naphthyl isothiocyanate (DMN-NCS) has emerged as a versatile probe for labeling and tracking biomolecules. Its utility stems from the reactive isothiocyanate (-N=C=S) group, which readily forms stable thiourea bonds with primary amines on proteins and other biomolecules, and the dimethylaminonaphthalene fluorophore, which exhibits environmentally sensitive fluorescence. This technical guide provides a comprehensive overview of DMN-NCS, including its chemical and photophysical properties, detailed experimental protocols, and its applications in biochemical research and drug development.

Core Properties of DMN-NCS

DMN-NCS, also known by its synonym DANITO, is a valuable reagent in the synthesis of bioactive molecules and the development of fluorescent probes for cellular imaging[1]. Its fundamental properties are summarized in the table below.

| Property | Value |

| Synonyms | DANITO, 4-isothiocyanato-N,N-dimethyl-1-naphthalenamine |

| Molecular Formula | C₁₃H₁₂N₂S |

| Molecular Weight | 228.31 g/mol |

| Appearance | White to amber powder |

| Melting Point | 67 - 69 °C |

| Purity | ≥ 98% (HPLC) |

| Storage Conditions | 2 - 8 °C, protected from light |

Table 1: Chemical and Physical Properties of DMN-NCS.[1]

Photophysical Characteristics

The fluorescence of the dimethylaminonaphthalene moiety is sensitive to the polarity of its local environment, a characteristic that can be exploited to probe conformational changes in proteins or their binding to other molecules. While specific quantitative data for DMN-NCS is not extensively documented in readily available literature, data from the closely related fluorophore, 4-dimethylamino-1,8-naphthalimide (NMI), can provide valuable insights. NMI exhibits an excitation maximum at approximately 450 nm and an emission maximum around 550 nm. Its quantum yield is highly dependent on the environment, showing a significant increase in less polar surroundings. For instance, the quantum yield of a related naphthalimide derivative can increase from 0.018 to 0.47 upon a change in its chemical structure that reduces steric hindrance and alters the electronic environment. This solvatochromic behavior is a key feature of DMN-NCS, making it a powerful tool for studying molecular interactions.

| Parameter | Estimated Value/Characteristic |

| Excitation Maximum (λex) | ~450 nm |

| Emission Maximum (λem) | ~550 nm |

| Quantum Yield (Φf) | Environmentally sensitive; increases in nonpolar environments. |

| Extinction Coefficient (ε) | Not readily available. |

| Fluorescence Lifetime (τ) | Not readily available. |

Table 2: Estimated Photophysical Properties of DMN-NCS. (Values are based on the related compound 4-dimethylamino-1,8-naphthalimide and the general properties of naphthalene-based fluorophores).

Experimental Protocols

The following protocols provide a general framework for using DMN-NCS in biochemical research. Optimization may be required for specific applications.

Protein Labeling with DMN-NCS

This protocol outlines the covalent attachment of DMN-NCS to a protein of interest. The isothiocyanate group reacts with primary amines, primarily the ε-amino group of lysine residues and the N-terminal α-amino group.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS or bicarbonate buffer)

-

DMN-NCS

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)

-

Quenching solution (e.g., 1.5 M hydroxylamine or 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Elution buffer (e.g., PBS)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.

-

Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the protein for labeling. If necessary, dialyze the protein against the labeling buffer.

-

-

DMN-NCS Solution Preparation:

-

Immediately before use, dissolve DMN-NCS in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. Protect the solution from light.

-

-

Labeling Reaction:

-

While gently stirring, slowly add the DMN-NCS solution to the protein solution. A molar excess of 10-20 fold of DMN-NCS to protein is a common starting point. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching:

-

Add the quenching solution to the reaction mixture to stop the labeling reaction by reacting with any unreacted DMN-NCS. Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Separate the labeled protein from unreacted DMN-NCS and byproducts using a size-exclusion chromatography column pre-equilibrated with the elution buffer.

-

Collect the fractions containing the labeled protein. The labeled protein can often be visually identified by its color.

-

-

Characterization:

-

Determine the degree of labeling by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and at the absorbance maximum of DMN-NCS (around 450 nm).

-

Workflow for Protein Labeling:

A general workflow for labeling proteins with DMN-NCS.

Cellular Imaging with DMN-NCS Labeled Proteins

This protocol describes the use of DMN-NCS labeled proteins for imaging in live or fixed cells.

Materials:

-

DMN-NCS labeled protein

-

Cells cultured on coverslips or in imaging dishes

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS) (for fixed cell imaging)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (for intracellular targets in fixed cells)

-

Mounting medium

-

Fluorescence microscope with appropriate filter sets for DMN-NCS (Excitation ~450 nm, Emission ~550 nm)

Procedure for Live Cell Imaging:

-

Wash the cells with PBS.

-

Incubate the cells with the DMN-NCS labeled protein in an appropriate buffer or cell culture medium for a predetermined time and concentration.

-

Wash the cells with PBS to remove any unbound labeled protein.

-

Image the cells immediately using a fluorescence microscope.

Procedure for Fixed Cell Imaging:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Wash the cells with PBS.

-

(Optional) If the target is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Wash the cells with PBS.

-

Incubate the cells with the DMN-NCS labeled protein for 1 hour at room temperature.

-

Wash the cells with PBS to remove unbound labeled protein.

-

Mount the coverslips onto microscope slides using a suitable mounting medium.

-

Image the cells using a fluorescence microscope.

Workflow for Cellular Imaging:

Workflows for live and fixed cellular imaging using DMN-NCS labeled proteins.

Applications in Biochemical Research and Drug Development

DMN-NCS serves as a powerful tool in various research and development applications due to its ability to covalently label biomolecules and report on their local environment.

Studying Protein-Protein Interactions

The environmentally sensitive fluorescence of DMN-NCS can be utilized to study protein-protein interactions. When a DMN-NCS labeled protein binds to its partner, the change in the microenvironment of the fluorophore can lead to a change in fluorescence intensity or a shift in the emission spectrum. This can be used in various assay formats, including fluorescence polarization and FRET-based assays, to quantify binding affinities and kinetics.

Logical Flow for a Protein-Protein Interaction Assay:

A schematic representing the use of DMN-NCS to study protein-protein interactions.

Enzyme Activity Assays

DMN-NCS can be used to develop fluorescent substrates for enzymatic assays. For example, a peptide substrate can be labeled with DMN-NCS. Upon enzymatic cleavage of the peptide, the resulting fragment containing the DMN-NCS moiety may exhibit a change in its fluorescence properties due to the altered environment, allowing for the real-time monitoring of enzyme activity. This is particularly useful in high-throughput screening for enzyme inhibitors.

Signaling Pathway for a Kinase Assay:

A conceptual signaling pathway for a kinase assay using a DMN-NCS labeled substrate.

Drug Discovery and Development

In the realm of drug development, DMN-NCS labeled biomolecules are valuable for:

-

Target Identification and Validation: Visualizing the localization and trafficking of a target protein within a cell.

-

High-Throughput Screening (HTS): Developing fluorescence-based assays to screen for compounds that modulate the activity of a target protein or disrupt protein-protein interactions.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Tracking the distribution and target engagement of a labeled drug candidate in cellular or animal models.

Workflow in a High-Throughput Screening Campaign:

A simplified workflow for a high-throughput screen utilizing a DMN-NCS based assay.

Conclusion

DMN-NCS is a valuable and versatile fluorescent probe for a wide range of applications in biochemical research and drug development. Its reactive isothiocyanate group allows for stable labeling of biomolecules, while the environmentally sensitive fluorescence of its dimethylaminonaphthalene core provides a powerful means to investigate molecular interactions, enzyme activities, and cellular processes. The protocols and conceptual workflows provided in this guide serve as a starting point for researchers to harness the potential of DMN-NCS in their scientific endeavors. As with any fluorescent probe, careful optimization of labeling conditions and experimental design is crucial for obtaining reliable and meaningful results.

References

Basic principles of fluorescence labeling with DMN-NCS

An In-depth Technical Guide to the Core Principles of Fluorescence Labeling with Dimethylamino-naphthalene Sulfonyl Chloride (Dansyl Chloride)

This guide provides a comprehensive overview of the fundamental principles of fluorescence labeling utilizing 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as Dansyl chloride. This reagent is a cornerstone in biochemical and biomedical research for the sensitive detection and analysis of proteins, peptides, and other biomolecules. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the chemistry, methodologies, and applications of dansylation. While the user's query mentioned "DMN-NCS," our comprehensive search indicates that "DMN" likely refers to the dimethylamino-naphthalene fluorophore, for which Dansyl chloride is a prime example, and "NCS" (N-Chlorosuccinimide) is a separate reagent with distinct applications in protein chemistry. This guide will focus on Dansyl chloride as the primary labeling agent and will also briefly discuss the reactivity of NCS.

Core Principles of Dansylation

Dansylation is the process of covalently attaching the fluorescent dansyl group to a target molecule. Dansyl chloride is a fluorogenic probe, meaning it is non-fluorescent until it reacts with an amine to form a stable sulfonamide adduct that is highly fluorescent.[1] This reaction is the basis for its widespread use in enhancing the detection sensitivity of amino acids, peptides, and proteins.[2][3]

The core of the dansylation process is the nucleophilic attack of an unprotonated primary or secondary amine on the electron-deficient sulfur atom of the sulfonyl chloride group in Dansyl chloride.[2][4] This results in the formation of a stable N-dansyl sulfonamide and hydrochloric acid.[2] The reaction is typically carried out under alkaline conditions (pH 9-11) to ensure the amine is in its more nucleophilic, unprotonated state.[2][3]

The fluorescence of dansyl-protein conjugates is highly sensitive to the polarity of their immediate environment.[5][6] This property, along with their ability to accept energy from tryptophan residues via Fluorescence Resonance Energy Transfer (FRET), makes them valuable tools for studying protein conformation, folding, and dynamics.[5]

Reaction Mechanism

The reaction between Dansyl chloride and an amine proceeds through a two-step nucleophilic substitution mechanism:

-

Nucleophilic Attack: The nitrogen atom of the amine acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfonyl chloride.

-

Leaving Group Departure: The chloride ion departs, resulting in the formation of the stable sulfonamide bond.

Primary amines generally exhibit faster reaction kinetics than secondary amines due to less steric hindrance.[2]

Caption: Reaction pathway for the dansylation of amines.

Quantitative Data

The efficiency and characteristics of labeling with Dansyl chloride are influenced by various factors. The following tables summarize key quantitative data.

Table 1: Spectroscopic Properties of Dansyl-Labeled Molecules

| Property | Value | Notes |

| Excitation Maximum (λex) | ~330-340 nm | Can shift based on the local environment and solvent.[7][8] |

| Emission Maximum (λem) | ~510-535 nm | Highly sensitive to solvent polarity; emission shifts to shorter wavelengths in nonpolar environments.[7][8] |

| Molar Extinction Coefficient (ε) | ~4,300 M⁻¹cm⁻¹ at 330 nm | Used for determining the degree of labeling.[7][9] |

| Fluorescence Lifetime (τ) | 10-20 ns | For dansyl-protein conjugates.[1][6] |

| Quantum Yield (in Dioxane) | 0.66 | The quantum yield is environmentally sensitive and is lower in aqueous solutions.[9] |

| Quantum Yield (in Water) | 0.07 | [9] |

Table 2: Factors Influencing the Dansylation Reaction

| Factor | Effect | Optimal Conditions |

| pH | The rate of dansylation increases with pH as the amine becomes deprotonated and more nucleophilic. However, the hydrolysis of Dansyl chloride also increases at high pH.[3] | pH 9.5 - 10.[3] |

| Temperature & Time | The reaction rate is dependent on both temperature and incubation time.[3][10] | 37°C to 75°C for 30 min to 2 hours, depending on the protocol and target molecule.[10][11] |

| Reagent Concentration | A molar excess of Dansyl chloride is required to ensure complete derivatization of the target amines.[11] | 10- to 100-fold molar excess of Dansyl chloride over the amine.[7][11] |

| Solvent | A mixture of an aqueous buffer and an organic solvent is typically used to solubilize both the biomolecule and Dansyl chloride.[3] | Acetone, acetonitrile, or DMF are commonly used organic solvents.[3][7][11] |

Experimental Protocols

The following are generalized protocols for the labeling of proteins and amino acids with Dansyl chloride. Optimization may be required for specific applications.

General Protocol for Protein Labeling

Caption: Experimental workflow for protein dansylation.

Detailed Methodology:

-

Protein Preparation: Dissolve the purified protein in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.5) to a concentration of 1-10 mg/mL.[7]

-

Dansyl Chloride Stock Solution: Prepare a 10-50 mM stock solution of Dansyl chloride in anhydrous acetonitrile or dimethylformamide (DMF). This solution should be prepared fresh and protected from light.[7]

-

Labeling Reaction: While gently mixing, slowly add the Dansyl chloride stock solution to the protein solution to achieve a 10- to 50-fold molar excess of the dye. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[7]

-

Quenching the Reaction: Stop the reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for at least 30 minutes at room temperature.[7]

-

Purification: Remove unreacted Dansyl chloride and byproducts by dialysis against a suitable buffer (e.g., PBS) or by gel filtration (e.g., Sephadex G-25).[7]

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and ~330 nm (A₃₃₀).

-

Calculate the protein concentration using its molar extinction coefficient at 280 nm.

-

Calculate the concentration of the dansyl group using its molar extinction coefficient at ~330 nm (ε ≈ 4,300 M⁻¹cm⁻¹).[7]

-

DOL = (Molar concentration of dansyl) / (Molar concentration of protein).

-

Protocol for N-terminal Amino Acid Analysis

This method is a classic technique for identifying the N-terminal amino acid of a peptide or protein.[12]

Detailed Methodology:

-

Reaction: Dissolve the peptide or protein in a suitable buffer (e.g., 0.1 M sodium bicarbonate). Add a solution of Dansyl chloride in acetone. Incubate at 37-45°C for 1-2 hours.

-

Drying: Evaporate the acetone and dry the sample.

-

Hydrolysis: Add 6 M HCl and hydrolyze the peptide bonds at 105°C for 12-24 hours. The sulfonamide bond between the dansyl group and the N-terminal amino acid is resistant to acid hydrolysis.[12]

-

Analysis: Dry the hydrolysate and dissolve the residue in a small volume of a suitable solvent. The fluorescent N-terminal dansyl-amino acid can be identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by comparing its migration or retention time to that of known standards.[2]

The Role of N-Chlorosuccinimide (NCS) in Protein Chemistry

N-Chlorosuccinimide (NCS) is a versatile reagent used for chlorination and oxidation in organic synthesis.[13][14] In the context of protein chemistry, NCS has specific applications that are distinct from fluorescence labeling with dansyl chloride.

-

Cleavage of Tryptophanyl Peptide Bonds: NCS can be used for the selective cleavage of peptide bonds at the C-terminal side of tryptophan residues.[15] This is a useful tool in protein sequencing and analysis.

-

Disulfide Bond Formation: NCS is an efficient reagent for the on-resin formation of disulfide bonds in solid-phase peptide synthesis.[16][17] It reacts with thiol groups to form a reactive sulfenyl chloride intermediate, which then reacts with another thiol to form a disulfide bridge.[16]

-

Oxidation of Amino Acid Residues: At low concentrations, NCS can oxidize the thioether side chains of methionine residues to sulfoxides.[15] At higher concentrations, it can lead to the oxidation of methionine to sulfone and cysteine to cysteic acid.[15]

It is important to note that while NCS can modify proteins, it is not a fluorescent probe itself and its reaction mechanisms are different from that of Dansyl chloride. There are no standard, widely adopted protocols that combine Dansyl chloride and NCS in a single step for fluorescence labeling. However, it is conceivable that a researcher might use both reagents sequentially; for example, using NCS to induce specific protein cleavage, followed by Dansyl chloride labeling of the resulting fragments for analysis.

Conclusion

Fluorescence labeling with Dansyl chloride is a powerful and versatile technique for the study of proteins, peptides, and other amine-containing molecules. Its sensitivity to the local environment provides valuable insights into molecular structure and dynamics. A thorough understanding of the reaction mechanism, optimization of experimental conditions, and proper purification and analysis are crucial for successful labeling and data interpretation. While N-Chlorosuccinimide is a useful reagent for specific protein modifications, it serves a different purpose than fluorescence labeling with DMN-type dyes like Dansyl chloride. This guide provides the foundational knowledge for researchers to effectively employ these powerful tools in their scientific endeavors.

References

- 1. Application of dansyl chloride_Chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 6. Dansyl chloride [cogershop.com]

- 7. benchchem.com [benchchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Dansyl glycine [omlc.org]

- 10. researchgate.net [researchgate.net]

- 11. doe-mbi.ucla.edu [doe-mbi.ucla.edu]

- 12. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 13. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]

- 14. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 15. Use of N-chlorosuccinimide/urea for the selective cleavage of tryptophanyl peptide bonds in proteins. Cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Protein Labeling with Dansyl Chloride for HPLC Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis of proteins by High-Performance Liquid Chromatography (HPLC) often requires derivatization to introduce a chromophore or fluorophore for sensitive detection. This document provides detailed application notes and protocols for the pre-column derivatization of proteins and amino acids using 5-(dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as Dansyl Chloride (DNS-Cl).

Note on "DMN-NCS": The term "DMN-NCS" (Dimethylaminonaphthalene-isothiocyanate) is not a commonly referenced reagent in scientific literature for protein labeling. However, its name strongly suggests a structural similarity to Dansyl Chloride, a widely used and well-documented fluorescent labeling reagent. Therefore, this document focuses on the application of Dansyl Chloride for protein labeling and subsequent HPLC analysis.

Dansyl Chloride reacts with primary and secondary amino groups, such as the N-terminal α-amino group of a protein and the ε-amino group of lysine residues, to form stable, highly fluorescent sulfonamide adducts.[1][2] This derivatization enhances the hydrophobicity of the labeled molecules, improving their retention and separation on reversed-phase HPLC columns, and allows for sensitive fluorescence detection.[3]

Principle and Reaction Mechanism

The derivatization reaction, known as dansylation, involves the nucleophilic attack of an unprotonated amino group on the electrophilic sulfur atom of the sulfonyl chloride group of Dansyl Chloride.[1] This nucleophilic substitution reaction results in the formation of a stable N-dansyl sulfonamide and hydrochloric acid. The reaction is typically performed under alkaline conditions (pH 9-11) to ensure the amino group is in its more nucleophilic, unprotonated state.[1]

Quantitative Data Summary

The efficiency of the dansylation reaction is influenced by several factors, including pH, temperature, and solvent composition. The following tables summarize key quantitative data related to the Dansyl Chloride labeling protocol.

| Parameter | Value/Condition | Reference |

| Optimal pH Range | 9.5 - 10.5 | [3] |

| Reaction Temperature | 37°C - 80°C | [1][3] |

| Reaction Time | 30 - 120 minutes | [3][4] |

| Second-order rate constant (primary amines) | ~35 M⁻¹s⁻¹ | [5] |

| Excitation Maximum (λex) | ~324-347 nm | [4][6] |

| Emission Maximum (λem) | ~520-559 nm | [4] |

Table 1: Key Parameters for Dansyl Chloride Labeling Reaction

| pH | Dominant Labeled Species (Myoglobin) after 15 min | Reference |

| 6.0 | 1 dansyl label | [5] |

| 7.0 | 1-3 dansyl labels | [5] |

| 9.5 | 2-5 dansyl labels | [5] |

Table 2: Influence of pH on the Degree of Protein Labeling

Experimental Protocols

Protocol 1: N-Terminal Amino Acid Analysis of Proteins

This protocol is designed for the identification of the N-terminal amino acid of a protein.

Materials:

-

Protein sample

-

Dansyl Chloride solution (5 mg/mL in anhydrous acetone)[1]

-

Sodium Bicarbonate solution (4% w/v in deionized water)[1]

-

6 M Hydrochloric Acid (HCl)

-

HPLC system with a C18 reversed-phase column and a fluorescence or UV detector

Procedure:

-

Protein Derivatization:

-

Acetone Evaporation:

-

After incubation, evaporate the acetone from the reaction mixture.

-

-

Acid Hydrolysis:

-

Sample Preparation for HPLC:

-

After hydrolysis, dry the sample to remove the HCl.

-

Reconstitute the sample in a suitable solvent for HPLC injection (e.g., 50% acetonitrile).

-

-

HPLC Analysis:

-

Inject the prepared sample into the HPLC system.

-

Separate the dansylated amino acids using a suitable gradient elution on a C18 column. A typical mobile phase system consists of an aqueous buffer (e.g., sodium phosphate) and an organic modifier (e.g., acetonitrile).[7]

-

Detect the fluorescent dansyl-amino acids using a fluorescence detector (Excitation: ~340 nm, Emission: ~520 nm) or a UV detector (250 nm).[7]

-

Identify the N-terminal amino acid by comparing its retention time with that of known dansylated amino acid standards.

-

Protocol 2: Quantitative Analysis of Free Amino Acids

This protocol is for the derivatization and quantification of free amino acids in a sample.

Materials:

-

Amino acid standards or sample hydrolysate

-

Dansyl Chloride solution (50 mM in acetonitrile, prepare fresh)[3]

-

Derivatization Buffer (100 mM Sodium Carbonate/Bicarbonate, pH 9.8)[3]

-

Quenching Solution (10% v/v Ammonium Hydroxide or 10% Methylamine in water)[3]

-

HPLC system with a C18 reversed-phase column and a fluorescence or UV detector

Procedure:

-

Sample Preparation:

-

If starting with a protein, perform acid hydrolysis as described in Protocol 1, step 3.

-

Dilute the amino acid standards or sample hydrolysate with an appropriate solvent (e.g., 50% acetonitrile).[3]

-

-

Derivatization:

-

In a microcentrifuge tube, add 25 µL of the prepared sample or standard.[3]

-

Add 50 µL of the freshly prepared 50 mM Dansyl Chloride solution.[3]

-

Add 50 µL of the Derivatization Buffer (pH 9.8).[3]

-

Vortex the mixture thoroughly.

-

Incubate the reaction mixture in a heating block at 60-80°C for 30-60 minutes in the dark.[3]

-

-

Quenching the Reaction:

-

Sample Preparation for HPLC:

-

HPLC Analysis:

-

Perform HPLC analysis as described in Protocol 1, step 5.

-

Quantify the amino acids by comparing the peak areas of the sample with those of the amino acid standards.

-

Visualizations

Caption: General workflow for protein and amino acid analysis using Dansyl Chloride derivatization followed by HPLC.

Caption: Reaction mechanism of Dansyl Chloride with a primary or secondary amine.

References

Step-by-Step Guide to DMN-NCS Antibody Conjugation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction